![molecular formula C22H18N2O5 B7644912 N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide, commonly referred to as BDB, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BDB is a benzodioxole derivative and has been found to exhibit a range of biological activities.
Mechanism of Action
The mechanism of action of BDB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. BDB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, BDB can reduce inflammation in the body.
Biochemical and Physiological Effects:
BDB has been found to have a range of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and to induce apoptosis (cell death) in cancer cells. BDB has also been found to have antibacterial activity against a range of bacterial strains. In addition, BDB has been shown to have a positive effect on the immune system, increasing the production of cytokines and other immune system components.
Advantages and Limitations for Lab Experiments
BDB has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and it has been found to exhibit a range of biological activities. However, there are also some limitations to using BDB in lab experiments. The compound is relatively unstable and can degrade over time, which can make it difficult to work with. In addition, the mechanism of action of BDB is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several potential future directions for research on BDB. One area of interest is the development of BDB-based drugs for the treatment of autoimmune diseases. Another potential application of BDB is in the development of antibacterial agents. Further research is also needed to fully understand the mechanism of action of BDB and to identify any potential side effects or limitations of the compound.
Synthesis Methods
The synthesis of BDB involves a multi-step process. The starting material is 4-nitrophenol, which is subjected to a series of reactions to produce the final product. The process involves the use of various reagents and solvents, and the reaction conditions are carefully controlled to ensure the desired product is obtained.
Scientific Research Applications
BDB has been the subject of several scientific studies due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial activities. BDB has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases.
properties
IUPAC Name |
N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5/c25-21(23-17-8-11-19-20(12-17)29-14-28-19)13-27-18-9-6-16(7-10-18)24-22(26)15-4-2-1-3-5-15/h1-12H,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOPRQVDERDAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)COC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

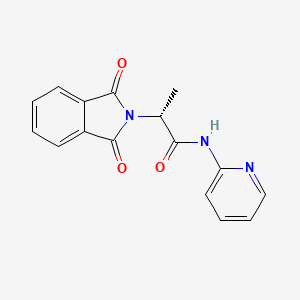

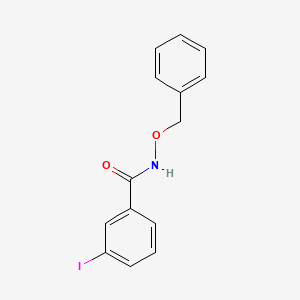
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B7644864.png)
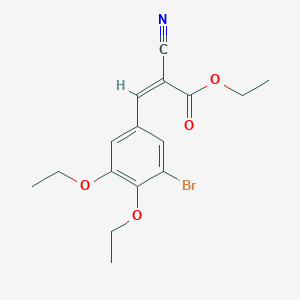
![[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl] 4-ethoxybenzoate](/img/structure/B7644891.png)
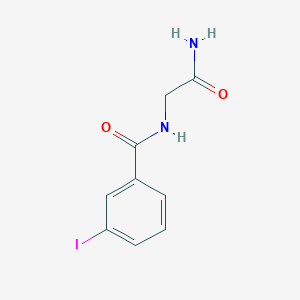

![(2R)-1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B7644907.png)
![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
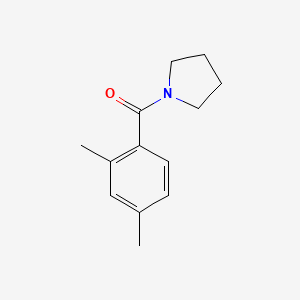
![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)